molecular formula C18H13ClN4O2S B2995292 6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 685107-29-3

6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2995292
CAS No.: 685107-29-3
M. Wt: 384.84
InChI Key: MMGFOVQMLWUQPY-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 6: A benzenesulfonyl group (-SO₂C₆H₅), which enhances electrophilicity and influences pharmacokinetic properties.
  • Position 7: A primary amine (-NH₂), critical for hydrogen bonding and solubility .

Pyrazolo[1,5-a]pyrimidines are known for diverse biological activities, including antimicrobial and kinase inhibition.

Properties

IUPAC Name

6-(benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O2S/c19-13-8-6-12(7-9-13)15-10-22-23-17(20)16(11-21-18(15)23)26(24,25)14-4-2-1-3-5-14/h1-11H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGFOVQMLWUQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C=N3)C4=CC=C(C=C4)Cl)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the condensation of the pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This can be done by sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

Scientific Research Applications

This compound is used as a building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives . Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potential as antiviral agents .

Antimicrobial Research: A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing a phenylsulfonyl moiety have been synthesized using this compound. Several of these derivatives have shown antimicrobial activity exceeding that of reference drugs in studies . Derivatives containing one sulfone group were more effective against bacteria and fungi than those containing two sulfone groups .

Antiviral Research: Pyrazolo[1,5-a]pyrimidine derivatives are candidate drugs for inhibiting RSV fusion (F) protein . Derivatives of this compound have been investigated for their anti-RSV activity .

Data Tables

Table 1: Antimicrobial Activity of Sulfone Derivatives

CompoundActivity vs. BacteriaActivity vs. Fungi
Derivatives with one sulfone groupMore effectiveMore effective
Derivatives with two sulfone groupsLess effectiveLess effective

Table 2: RSV Inhibitory Activities of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundAnti-RSV activity EC50 (nM)
9c0.58
14f0.15

Note: EC50 values represent the concentration of the compound required to achieve 50% inhibition of cytopathic effects in HEp-2 cells infected with RSV A2 .

Case Studies

Case Study 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound 6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine was used as a building block to construct pyrazolo[1,5-a]pyrimidine derivatives . The process involved α-bromination of 1-(4-(phenylsulfonyl)phenyl)ethan-1-one using N-bromosuccinimide in the presence of p-toluene sulfonic acid and acetonitrile . The α-bromoketone was obtained in 94% yield under microwave irradiation . Treatment of this compound with sodium benzene sulfinate in ethanol yielded 2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)ethan-1-one .

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and inflammation.

Comparison with Similar Compounds

Substituent Variations at Position 6 (Sulfonyl Groups)

Compound Position 6 Substituent Position 3 Substituent Key Properties/Activities Reference
Target Compound Benzenesulfonyl 4-Chlorophenyl Potential enhanced lipophilicity & stability
6-(4-Methylbenzenesulfonyl)-3-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Methylbenzenesulfonyl Pyridin-2-yl Supplier-listed (no activity data)
6-(tert-Butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine tert-Butylsulfonyl 4-Fluorophenyl Molecular weight: 348.4 g/mol

Key Observations :

  • Benzenesulfonyl vs. Alkylsulfonyl : The bulky benzenesulfonyl group in the target compound may improve metabolic stability compared to smaller alkylsulfonyl groups (e.g., tert-butyl) but could reduce solubility .
  • 4-Fluorophenyl vs.

Substituent Variations at Position 3 (Aryl Groups)

Compound Position 3 Substituent Position 5 Substituent Notable Findings Reference
Target Compound 4-Chlorophenyl N/A Structural similarity to anti-mycobacterial agents
3-(4-Fluorophenyl)-5-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl Phenyl IC₅₀ = 0.12 μM (M. tb ATP synthase inhibition)
N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl Propyl Listed in SAR studies (no explicit activity)

Key Observations :

  • Anti-Mycobacterial Activity : Fluorophenyl derivatives (e.g., compound 32 in ) exhibit potent M. tb inhibition, suggesting the target’s 4-chlorophenyl group may confer similar activity with modified potency .
  • Kinase Inhibition : Analogues like 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (DB08535) target CDK2, implying the pyrazolopyrimidine scaffold’s versatility .

Substituent Variations at Position 7 (Amine Modifications)

Compound Position 7 Substituent Bioactivity Reference
Target Compound -NH₂ Primary amine for H-bonding interactions
3-(4-Chlorophenyl)-5-methyl-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine -N-(3-morpholinopropyl) Enhanced solubility via morpholine
N-(4-Chlorophenyl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine -N-(4-chlorophenyl) Structural analogue (no activity data)

Key Observations :

  • Primary Amine (-NH₂) : The target’s unmodified amine may enhance binding to ATP-binding pockets (e.g., in kinases or mycobacterial ATP synthase) .
  • Bulky Amine Derivatives : Morpholine-containing analogues () improve solubility but may reduce target affinity due to steric hindrance.

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via Suzuki coupling (for aryl groups) and sulfonylation, as demonstrated for analogues in and .
  • Antimicrobial Potential: Dual benzenesulfonyl groups in compound 8f () show antimicrobial activity, suggesting the target’s single benzenesulfonyl group may retain efficacy with reduced molecular weight .
  • Safety Profile : Fluorophenyl derivatives () exhibit low hERG liability, but the target’s 4-chlorophenyl group requires evaluation for cardiotoxicity .

Biological Activity

Overview

6-(Benzenesulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound classified within the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of benzenesulfonyl and chlorophenyl groups enhances its reactivity and potential interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C18H13ClN4O2S
  • CAS Number : 685107-29-3

Anticancer Activity

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class, including this compound, have shown promise as anticancer agents. Studies have demonstrated that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related study highlighted the ability of similar compounds to inhibit kinases involved in cancer progression, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain kinases, which are critical in various signaling pathways associated with cancer and other diseases. The inhibition of these enzymes can disrupt malignant cell proliferation and survival .

Anti-inflammatory Properties

In addition to anticancer effects, this compound exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit nitric oxide production in inflammatory models, which is crucial for managing conditions such as rheumatoid arthritis and other inflammatory diseases .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparison with similar pyrazolo derivatives is useful:

Compound NameBiological ActivityNotes
5-chloro-N-[4-(methylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amineModerate anticancer activityLacks chlorophenyl group
Pyrazolo[1,5-a]pyrimidine-5,7-diamineAntiviral propertiesDifferent substituents affect activity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Antimicrobial Evaluation : A novel series of pyrazolo derivatives containing phenylsulfonyl moieties were synthesized and showed significant antimicrobial activity against various bacterial strains. These findings suggest that modifications to the sulfonyl group can enhance biological efficacy .
  • Kinase Inhibition Studies : Research has demonstrated that derivatives of this compound can effectively inhibit specific kinases implicated in cancer signaling pathways. The structure-activity relationship (SAR) analyses indicate that both the sulfonyl and chlorophenyl groups are critical for maintaining biological activity .

Q & A

Q. Key Data :

  • Example reaction: 3-Amino-4,5-dimethylpyrazole + β-ketoester → Pyrazolo[1,5-a]pyrimidine core (yield: 70–85%) .
  • Sulfonylation at position 6: Reaction with benzenesulfonyl chloride in THF at 0–5°C (yield: ~65%) .

How can researchers resolve contradictions in NMR spectral data for substituted pyrazolo[1,5-a]pyrimidines?

Advanced Question
Discrepancies in 1H^1H and 13C^{13}C NMR data often arise from tautomerism or solvent effects. For instance, the 7-amine group in pyrazolo[1,5-a]pyrimidines can exhibit dynamic behavior in polar solvents like DMSO-d6_6, leading to split signals. To mitigate this:

  • Use low-temperature NMR (−40°C) to "freeze" tautomeric forms.
  • Compare computed (DFT) chemical shifts with experimental data to validate assignments .

Case Study :
Compound 14 (3-(4'-chlorophenylazo)-2-ethyl-pyrazolo[1,5-a]pyrimidin-7-ylamine) showed a discrepancy in 1H^1H NMR aromatic proton shifts due to solvent-dependent tautomerism. Resolution required 2D NMR (COSY, HSQC) and deuteration experiments .

What methodologies are recommended for optimizing reaction yields in benzenesulfonyl group incorporation?

Advanced Question
Low yields during sulfonylation (e.g., at position 6) often stem from steric hindrance or competing side reactions. Strategies include:

  • Pre-activation : Use of coupling agents like HOBt/DCC for amine-sulfonyl chloride reactions.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., dichloromethane) to minimize hydrolysis .
  • Temperature Control : Slow addition of sulfonyl chloride at 0°C to suppress exothermic side reactions.

Example :
In the synthesis of 13b (7-amino-N-(2-chloro-5-nitrophenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide), switching from DMF to pyridine improved sulfonylation yield from 52% to 78% .

How can computational tools aid in predicting the biological activity of this compound?

Advanced Question
Docking studies and molecular dynamics simulations can predict interactions with target enzymes (e.g., kinases). For pyrazolo[1,5-a]pyrimidines:

  • Target Selection : Prioritize kinases (e.g., CDK2, EGFR) based on structural similarity to known inhibitors .
  • Parameterization : Use the trifluoromethyl group’s electronegativity to model hydrophobic binding pockets.

Case Study :
A related compound, N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine, showed strong docking affinity (−9.2 kcal/mol) for EGFR kinase via hydrogen bonding with Lys745 and π-π stacking with Phe723 .

What analytical techniques are critical for characterizing substitution patterns in this compound?

Basic Question

  • Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ for C19_{19}H15_{15}ClN4_4O2_2S: calc. 411.0634, found 411.0637) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 6-sulfonyl vs. 7-sulfonyl isomers).
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1300 cm1^{-1}) and NH2_2 bends (~1600 cm1^{-1}) .

Basic Question

  • Storage : Under inert gas (Ar/N2_2) at −20°C in amber vials to prevent oxidation of the benzenesulfonyl group.
  • Handling : Avoid prolonged exposure to light or moisture (hygroscopic NH2_2 group). Use gloveboxes for air-sensitive reactions .

Q. Stability Data :

ConditionDegradation After 30 Days
25°C, air15% decomposition (HPLC)
−20°C, N2_2<2% decomposition

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